N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide
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Overview
Description
N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group and a benzenesulfonohydrazide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide typically involves a condensation reaction between 3-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas for reduction, and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzenesulfonohydrazide moiety can form stable complexes with metal ions, which is crucial for its applications in catalysis and sensor development .
Comparison with Similar Compounds
N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which influence their chemical behavior and applications. The presence of the nitro group in N’-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide makes it unique, providing distinct reactivity and potential for various applications .
Properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)12-6-4-5-11(9-12)10-14-15-21(19,20)13-7-2-1-3-8-13/h1-10,15H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRKKLVWIJOXCD-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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